molecular formula C14H13N7S B11029786 N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B11029786
M. Wt: 311.37 g/mol
InChI Key: RKHUISQPAUABAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine, with the chemical formula C₉H₉N₅, is a fascinating compound. It belongs to the class of triazine derivatives and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Properties

Molecular Formula

C14H13N7S

Molecular Weight

311.37 g/mol

IUPAC Name

2-N-phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H13N7S/c15-12-19-11(9-22-14-16-7-4-8-17-14)20-13(21-12)18-10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,18,19,20,21)

InChI Key

RKHUISQPAUABAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine can undergo oxidation reactions.

    Reduction: It is also amenable to reduction processes.

    Substitution: Substitution reactions at various positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products::
  • The specific products depend on the reaction conditions and substituents present. Detailed analysis would require specific experimental data.

Scientific Research Applications

N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine finds applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: Possible use in functional materials.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other triazine derivatives.

    Similar Compounds: Explore related compounds like and others.

Biological Activity

N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the triazine family and features a pyrimidinyl sulfanylmethyl substituent. Its chemical structure can be represented as follows:

N Phenyl 6 pyrimidin 2 ylsulfanylmethyl 1 3 5 triazine 2 4 diamine\text{N Phenyl 6 pyrimidin 2 ylsulfanylmethyl 1 3 5 triazine 2 4 diamine}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or pathways involved in cell proliferation and survival. For instance, derivatives of triazine compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells and reduced tumor growth.

Case Studies

  • Inhibition of Breast Cancer Cells : A study focusing on a related class of compounds demonstrated significant antiproliferative effects against triple-negative breast cancer cells (MDA-MB231). The most active compounds achieved a growth inhibition (GI50) value as low as 0.06 μM, suggesting strong potential for therapeutic application against aggressive cancer types .
  • Dual CDK Inhibition : Another study highlighted the efficacy of certain derivatives as dual inhibitors of CDK6 and CDK9. These compounds were shown to suppress downstream signaling pathways crucial for tumor growth and survival in xenograft models without exhibiting significant toxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazine derivatives:

SubstituentPositionEffect on Activity
MethoxyParaIncreased potency
FluoroOrthoEnhanced selectivity
DimethylaminoParaSignificant inhibition

These insights guide further modifications to enhance efficacy against targeted diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.